
3-Azido-2,2-difluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2,2-difluoropropan-1-ol is a chemical compound that has garnered significant attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a propanol backbone. Its molecular formula is C₃H₅F₂N₃O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-2,2-difluoropropan-1-ol typically involves the reaction of 2,2-difluoropropanol with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Sodium azide in DMSO.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of 3-amino-2,2-difluoropropan-1-ol.
Oxidation: Formation of 3-azido-2,2-difluoropropanal.
Aplicaciones Científicas De Investigación
3-Azido-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the azido group’s reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-azido-2,2-difluoropropan-1-ol involves its reactivity due to the presence of the azido group. This group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2,2-difluoropropan-1-ol: Similar structure but with an amino group instead of an azido group.
2,2-Difluoropropanol: Lacks the azido group, making it less reactive in certain chemical reactions.
Uniqueness
3-Azido-2,2-difluoropropan-1-ol is unique due to the combination of the azido and difluoro groups, which impart distinct reactivity and stability. This makes it particularly useful in applications requiring specific chemical transformations that are not easily achieved with other compounds.
Propiedades
Fórmula molecular |
C3H5F2N3O |
|---|---|
Peso molecular |
137.09 g/mol |
Nombre IUPAC |
3-azido-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C3H5F2N3O/c4-3(5,2-9)1-7-8-6/h9H,1-2H2 |
Clave InChI |
UEKWFUIXOUODMG-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)(F)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



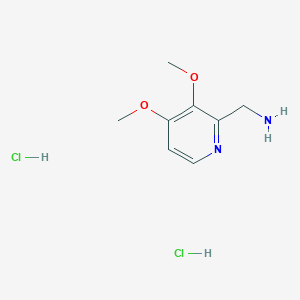
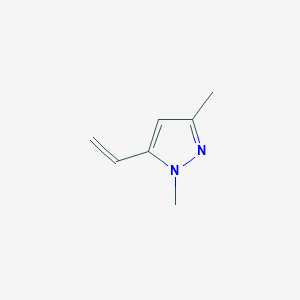
![Tert-butyl 2-[4-(aminooxy)-1,1-dioxo-1lambda6-thian-4-yl]acetate](/img/structure/B13550397.png)
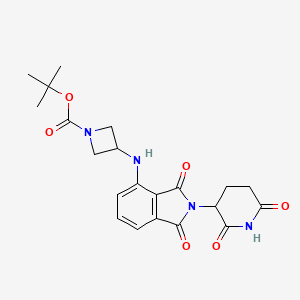

![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one](/img/structure/B13550414.png)

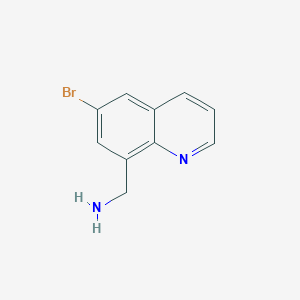
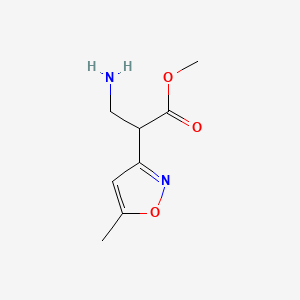


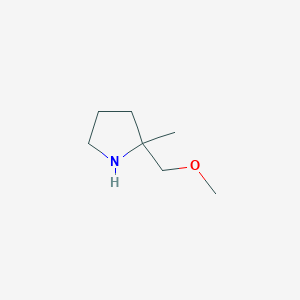
![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
